molecular formula C11H20N6O2 B2406786 N4-(3-(diethylamino)propyl)-5-nitropyrimidine-4,6-diamine CAS No. 102878-49-9

N4-(3-(diethylamino)propyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B2406786
CAS No.: 102878-49-9
M. Wt: 268.321
InChI Key: SXKFWFMYYYHTMY-UHFFFAOYSA-N
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Description

N4-(3-(diethylamino)propyl)-5-nitropyrimidine-4,6-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a nitro group at the 5-position and a diethylamino propyl group at the N4 position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-(diethylamino)propyl)-5-nitropyrimidine-4,6-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-nitropyrimidine-4,6-diamine as the core structure.

    Alkylation: The N4 position of the pyrimidine ring is alkylated using 3-(diethylamino)propyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Bulk Synthesis: Utilizing large reactors for the alkylation reaction to produce significant quantities of the compound.

    Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize by-products.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N4-(3-(diethylamino)propyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The diethylamino propyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino propyl group, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as alkyl halides, bases like sodium hydride (NaH).

    Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

Major Products

    Reduction: 5-amino-pyrimidine-4,6-diamine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the diethylamino propyl group.

Scientific Research Applications

N4-(3-(diethylamino)propyl)-5-nitropyrimidine-4,6-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N4-(3-(diethylamino)propyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The diethylamino propyl group enhances the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    N4-(3-(diethylamino)propyl)-5-aminopyrimidine-4,6-diamine: Similar structure but with an amino group instead of a nitro group.

    N4-(3-(diethylamino)propyl)-5-chloropyrimidine-4,6-diamine: Contains a chlorine atom at the 5-position instead of a nitro group.

    N4-(3-(diethylamino)propyl)-5-methylpyrimidine-4,6-diamine: Features a methyl group at the 5-position.

Uniqueness

N4-(3-(diethylamino)propyl)-5-nitropyrimidine-4,6-diamine is unique due to the presence of both a nitro group and a diethylamino propyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research.

Properties

IUPAC Name

4-N-[3-(diethylamino)propyl]-5-nitropyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N6O2/c1-3-16(4-2)7-5-6-13-11-9(17(18)19)10(12)14-8-15-11/h8H,3-7H2,1-2H3,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKFWFMYYYHTMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC1=NC=NC(=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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